molecular formula C43H53N13O8 B14080982 STING agonist-17

STING agonist-17

Cat. No.: B14080982
M. Wt: 880.0 g/mol
InChI Key: PIYRZERUGHECIE-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

STING agonist-17 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines. This compound has shown promise in enhancing immune responses, particularly in the context of cancer immunotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING agonist-17 involves several steps, starting with the preparation of key intermediates. One common approach is the use of benzimidazole derivatives, which are synthesized through a series of reactions including nitration, reduction, and cyclization. The final product is obtained through purification techniques such as recrystallization or chromatography .

Industrial Production Methods

For large-scale production, this compound can be synthesized using automated flow reactors, which allow for precise control of reaction conditions and improved yield. The use of continuous flow chemistry also reduces the risk of side reactions and enhances the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

STING agonist-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which retain the core structure of this compound while introducing new functional groups that can enhance its biological activity .

Scientific Research Applications

Chemistry

In chemistry, STING agonist-17 is used as a model compound to study the reactivity and stability of benzimidazole derivatives. Its unique structure allows researchers to explore new synthetic routes and develop novel derivatives with improved properties .

Biology

In biology, this compound is used to investigate the role of the STING pathway in immune responses. It serves as a tool to study the activation of immune cells and the production of cytokines, providing insights into the mechanisms of innate immunity .

Medicine

In medicine, this compound has shown potential as an immunotherapeutic agent for cancer treatment. By activating the STING pathway, it enhances the immune system’s ability to recognize and destroy cancer cells. Clinical trials are ongoing to evaluate its efficacy and safety in various cancer types .

Industry

In the pharmaceutical industry, this compound is being developed as a therapeutic agent for cancer and infectious diseases. Its ability to modulate the immune response makes it a promising candidate for combination therapies with other immunomodulatory drugs .

Mechanism of Action

STING agonist-17 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that leads to the activation of TANK-binding kinase 1 (TBK1) and inhibitor of kappa B kinases (IKKs). These kinases then activate the transcription factors interferon regulatory factor 3 (IRF3) and nuclear factor kappa B (NF-κB), resulting in the production of type I interferons and pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of STING Agonist-17

This compound is unique in its ability to activate the STING pathway with high potency and specificity. Unlike some other STING agonists, it can be administered systemically, making it suitable for a wide range of therapeutic applications. Its chemical structure also allows for modifications that can enhance its stability and bioavailability .

Biological Activity

STING (Stimulator of Interferon Genes) agonists have emerged as a promising class of immunotherapeutics, particularly in the context of cancer treatment. Among these, STING agonist-17 (also referred to as SHR1032) has been highlighted for its potential to stimulate anti-tumor immunity and enhance the efficacy of various therapies. This article reviews the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its mechanisms and therapeutic applications.

STING agonists activate the STING pathway, which plays a crucial role in the innate immune response. Upon activation, STING translocates to the endoplasmic reticulum, leading to the phosphorylation of TBK1 and IRF3, resulting in the production of type I interferons (IFNs) and other cytokines that promote anti-tumor immunity.

Key Pathways Activated by this compound

  • Type I Interferon Production : Induces robust IFN-β production in human cells.
  • Apoptosis Induction : Activates apoptosis in cancer cells through STING-dependent pathways.
  • Immune Cell Recruitment : Enhances the infiltration and persistence of immune cells in tumors.

Efficacy in Tumor Models

Research has demonstrated that this compound effectively inhibits tumor growth in various preclinical models. Notably, it has shown higher activity in human cells compared to mouse models.

StudyTumor ModelTreatmentKey Findings
MC38 Murine Syngeneic TumorIntratumoral SHR1032Significant tumor growth inhibition; robust IFNβ production
Locally Advanced Breast CancerCAR T Cells + DMXAAEnhanced CAR T cell persistence and tumor control
Non-Muscle Invasive Bladder Cancer (NMIBC)VB-85247Induced complete response; well-tolerated with immunologic memory

Case Studies

  • Acute Myeloid Leukemia (AML) : In vitro studies demonstrated that SHR1032 induced apoptosis significantly more than traditional chemotherapeutics like cytarabine. Flow cytometry analysis revealed that SHR1032's effects were STING-dependent, as it had no impact on STING knockout cells .
  • Breast Cancer : In a model using Th/Tc17 CAR T cells, the addition of DMXAA (a related STING agonist) improved tumor control by modulating the tumor microenvironment and enhancing immune cell trafficking .
  • Bladder Cancer : The STING agonist VB-85247 was shown to induce a strong immune response and was effective against tumors resistant to Bacillus Calmette-Guerin (BCG) therapy .

Clinical Implications

The potential clinical applications of this compound are vast, especially as a combination therapy with immune checkpoint inhibitors. Ongoing clinical trials are evaluating its safety and efficacy across various cancer types.

Current Clinical Trials

  • GSK3745417 : Currently in Phase I trials for advanced solid tumors; aims to evaluate safety and early efficacy as both monotherapy and in combination with other treatments .

Properties

Molecular Formula

C43H53N13O8

Molecular Weight

880.0 g/mol

IUPAC Name

tert-butyl N-[3-[6-carbamoyl-3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-4-yl]oxypropyl]carbamate

InChI

InChI=1S/C43H53N13O8/c1-9-55-30(18-24(3)51-55)38(59)49-40-47-28-20-26(36(44)57)22-32(62-8)34(28)53(40)15-11-12-16-54-35-29(48-41(54)50-39(60)31-19-25(4)52-56(31)10-2)21-27(37(45)58)23-33(35)63-17-13-14-46-42(61)64-43(5,6)7/h11-12,18-23H,9-10,13-17H2,1-8H3,(H2,44,57)(H2,45,58)(H,46,61)(H,47,49,59)(H,48,50,60)/b12-11+

InChI Key

PIYRZERUGHECIE-VAWYXSNFSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCNC(=O)OC(C)(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCNC(=O)OC(C)(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.